molecular formula C15H12F2N2O B12616058 5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one CAS No. 918330-25-3

5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12616058
CAS No.: 918330-25-3
M. Wt: 274.26 g/mol
InChI Key: UKZPXWBYQMISHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound characterized by the presence of a difluoroanilino group attached to an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 2,4-difluoroaniline with an appropriate isoindolinone precursor. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroanilino group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including anti-cancer and anti-microbial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the isoindolinone core and the difluoroanilino group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

918330-25-3

Molecular Formula

C15H12F2N2O

Molecular Weight

274.26 g/mol

IUPAC Name

5-(2,4-difluoroanilino)-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C15H12F2N2O/c1-19-8-9-6-11(3-4-12(9)15(19)20)18-14-5-2-10(16)7-13(14)17/h2-7,18H,8H2,1H3

InChI Key

UKZPXWBYQMISHF-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=CC(=C2)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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